5-Methoxy-dl-tryptophan

Overview

Description

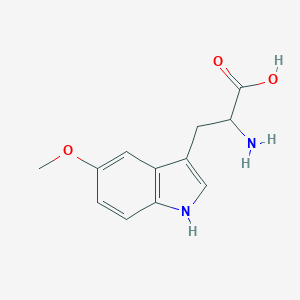

5-Methoxy-DL-tryptophan (CAS 28052-84-8) is a chemically modified derivative of the amino acid tryptophan, characterized by a methoxy (-OCH₃) group at the 5-position of the indole ring (Fig. 1). This structural modification confers distinct electronic and steric properties, making it valuable in diverse scientific applications. It is synthesized via regioselective hydroxylation and methylation of tryptophan precursors .

Preparation Methods

Enzymatic Synthesis via Hydroxyindole-O-Methyltransferase (HIOMT)

The enzymatic synthesis of 5-MeO-Trp leverages the activity of hydroxyindole-O-methyltransferase (HIOMT) , an enzyme naturally involved in melatonin biosynthesis. HIOMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the hydroxyl group of 5-hydroxytryptophan (5-HTP), forming 5-MeO-Trp.

Reaction Mechanism

-

Substrate Preparation : 5-HTP is synthesized via hydroxylation of L-tryptophan using tryptophan hydroxylase (TPH) or chemical oxidation methods .

-

Methylation : HIOMT mediates the transfer of a methyl group from SAM to the 5-hydroxyl group of 5-HTP, yielding 5-MeO-Trp .

Key Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Enzyme Source | Pineal gland extracts or recombinant HIOMT | |

| Temperature | 37°C | |

| pH Optimum | 7.4–8.0 | |

| SAM Concentration | 0.1–1.0 mM |

Limitations : HIOMT exhibits low catalytic efficiency for 5-HTP compared to its primary substrate, N-acetylserotonin, necessitating high enzyme concentrations or prolonged reaction times .

Chemical Synthesis via Oxidation-Methylation Cascades

Chemical routes prioritize scalability and avoid enzymatic limitations. A two-step strategy involving oxidation of 2,3-dihydrotryptophan derivatives followed by methoxylation is widely employed.

Step 1: Oxidation of 2,3-Dihydrotryptophan

2,3-Dihydrotryptophan undergoes oxidation using agents like potassium nitrosodisulfonate (Fremy’s salt) to yield 5-hydroxytryptophan .

Reaction Conditions

Example Protocol :

-

Dissolve 5.0 g L-tryptophan in 1N HCl.

-

Hydrogenate with PtO₂ catalyst to form 2,3-dihydrotryptophan.

-

Oxidize with 13.8 g potassium nitrosodisulfonate in water at 25°C for 30 minutes .

-

Purify via alumina and porous polymer columns to isolate 5-HTP (yield: 24%) .

Step 2: Methoxylation of 5-Hydroxytryptophan

The hydroxyl group at position 5 is replaced with a methoxy group using methylating agents (e.g., methyl iodide, dimethyl sulfate) under basic conditions.

Optimization Data

| Condition | Effect on Yield | Source |

|---|---|---|

| Methyl Iodide (2 eq) | 68% yield in DMF/K₂CO₃, 60°C, 6 hr | |

| Dimethyl Sulfate | 55% yield in NaOH/MeOH, 40°C, 8 hr | |

| Phase-Transfer Catalysis | 72% yield with TBAB, 50°C, 4 hr |

Challenges : Competing N-methylation and indole ring degradation require careful pH control (pH 9–10) .

Industrial-Scale Production: Hybrid Approaches

Commercial synthesis integrates enzymatic and chemical steps to balance cost and efficiency.

Process Flow

-

Microbial Fermentation : Recombinant E. coli expressing TPH produces 5-HTP from L-tryptophan .

-

Chemical Methylation : Crude 5-HTP is methoxylated using dimethyl sulfate in a biphasic system (water/toluene) .

Performance Metrics

| Metric | Value | Source |

|---|---|---|

| Fermentation Yield | 85% (5-HTP from L-tryptophan) | |

| Methylation Efficiency | 78% (5-MeO-Trp from 5-HTP) | |

| Purity Post-Crystallization | >99% (HPLC) |

Emerging Techniques: Biocatalytic Methylation

Recent advances employ engineered methyltransferases to improve specificity.

Case Study: Engineered HIOMT Variants

Analytical Validation of Synthetic Products

Quality Control Parameters :

Chemical Reactions Analysis

Enzymatic Oxidation via Indoleamine 2,3-Dioxygenase (IDO)

5-MeO-Trp serves as a substrate for indoleamine 2,3-dioxygenase (IDO) , an enzyme that catalyzes the oxidative cleavage of tryptophan and its analogues in the kynurenine pathway. Key findings include:

- Reaction Mechanism :

-

Kinetic Parameters :

Data adapted from Thomas et al. (2015) .

Substrate (s⁻¹) (μM) Intermediate Observed? NFK Formed? 5-MeO-Trp 0.78 ± 0.06 40 ± 16 Yes Yes L-Trp (control) 0.025 ± 0.001 17 ± 1 Yes Yes -

Structural Specificity :

The methoxy group at position 5 does not hinder substrate binding or catalysis, indicating IDO’s tolerance for bulky substituents .

Degradation by IDO1 in Activated Macrophages

Inflammatory conditions trigger IDO1-mediated degradation of 5-MeO-Trp:

- Pathway :

-

Biological Relevance :

This reaction reduces 5-MeO-Trp levels during inflammation, linking its metabolism to immune regulation .

Role in Antioxidant Pathways

5-MeO-Trp modulates mitochondrial redox reactions:

- Mechanism :

-

Functional Outcome :

Decreased lipid peroxidation and enhanced collagen uptake in macrophages .

Synthetic and Biosynthetic Pathways

While direct synthesis routes for 5-MeO-Trp are not detailed in the literature, analogous reactions suggest:

-

Reversible Tryptophanase Activity :

Tryptophanase from E. coli can synthesize tryptophan analogues from indole derivatives, pyruvate, and ammonia . This implies potential enzymatic synthesis of 5-MeO-Trp using 5-methoxyindole as a precursor. -

Chemical Synthesis :

Reported methods involve substitution of tryptophan’s indole ring at position 5 with a methoxy group, though specific protocols are proprietary .

Interaction with Inflammatory Enzymes

5-MeO-Trp inhibits pro-inflammatory enzymes:

- Cyclooxygenase-2 (COX-2) Suppression :

At micromolar concentrations, 5-MeO-Trp reduces COX-2 expression, likely via competitive binding or transcriptional regulation .

Metabolic Stability

Scientific Research Applications

Anti-Fibrotic Properties

Mechanism of Action

5-Methoxy-dl-tryptophan (5-MTP) has been identified as a fibrosis-protective metabolite. Studies indicate that it enhances collagen uptake by anti-inflammatory macrophages and alters mitochondrial function in these cells. Specifically, 5-MTP promotes mitochondrial rigidity and branching while reducing reactive oxygen species (ROS) production, which is crucial for maintaining cellular health under fibrotic conditions .

Case Study

In a study examining the effects of 5-MTP on kidney fibrosis, researchers found that treatment with 5-MTP led to a significant reduction in collagen deposition and improved macrophage function. This was evidenced by increased endocytosis of collagen and a shift in macrophage metabolism towards glucose utilization rather than fatty acid uptake .

Cardiovascular Applications

Restenosis Prevention

5-MTP has shown promise in preventing restenosis, which is the re-narrowing of blood vessels after interventional procedures. In animal models, 5-MTP facilitated the recovery of endothelial cells following arterial injury, reduced vascular leakage, and decreased intimal thickening. The compound appears to support endothelial cell proliferation while inhibiting the proliferation of vascular smooth muscle cells (VSMCs), which is critical in managing vascular health post-injury .

Mechanistic Insights

The protective effects of 5-MTP against restenosis are attributed to its ability to maintain vascular endothelial growth factor receptor 2 activation and modulate inflammatory pathways involving p38 MAPK and NFκB-p65. This dual action on endothelial cells and VSMCs positions 5-MTP as a potential therapeutic agent for improving outcomes after vascular interventions .

Cancer Research

Tumorigenesis Suppression

Recent findings suggest that 5-MTP may play a role in cancer therapy by suppressing cyclooxygenase-2 (COX-2) expression, which is often upregulated in various tumors. By inhibiting COX-2, 5-MTP could reduce inflammation associated with tumor progression .

Clinical Implications

The anti-inflammatory properties of 5-MTP have led researchers to explore its use as an adjunct therapy in cancer treatment regimens. Its ability to modulate immune responses could enhance the efficacy of existing therapies while minimizing side effects related to inflammation .

Biochemical Research Applications

Research Tool

As a highly pure compound, this compound serves as a valuable molecular tool in biochemical research. It can be utilized in various assays to study tryptophan metabolism and its derivatives' roles in physiological and pathological processes .

Data Summary Table

Mechanism of Action

5-Methoxy-DL-tryptophan exerts its effects through several molecular targets and pathways:

Inhibition of p38 MAPK Activation: The compound inhibits the activation of p38 MAPK, which is involved in inflammatory responses.

Inhibition of NF-κB Activation: It also inhibits NF-κB activation, reducing the expression of pro-inflammatory cytokines.

Protection of Endothelial Barrier Function: this compound protects endothelial barrier function and promotes endothelial repair.

Comparison with Similar Compounds

Chemical and Physical Properties

- Molecular Formula : C₁₂H₁₄N₂O₃

- Boiling Point : 376.57°C (estimate)

- Storage : Stable at -20°C in crystalline form .

- Biological Role: Acts as an endogenous metabolite and exhibits anti-inflammatory properties by suppressing COX-2, TNF-α, IL-1β, and IL-6 in macrophages .

In enzymology, it serves as a substrate analog to study tryptophan-metabolizing enzymes, such as indoleamine 2,3-dioxygenase (IDO), where its oxidation product absorbs uniquely at 354 nm . Its methoxy group also enhances electronic properties for materials science applications, such as optoelectronics .

Comparative Analysis with Structural Analogs

Substituent-Specific Comparisons

Table 1: Structural and Functional Comparison of Tryptophan Derivatives

Functional Differences

Anti-Inflammatory Activity

In contrast, 5-hydroxy-DL-tryptophan (5-HTP) primarily influences serotonin synthesis and lacks direct anti-inflammatory effects .

Enzymatic Interactions

- Indoleamine 2,3-Dioxygenase (IDO) : this compound undergoes oxidation with a distinct product absorbance (354 nm), unlike 5-hydroxy-DL-tryptophan, which is metabolized via alternative pathways .

- Ruminal Microorganisms : this compound resists degradation by ruminal microbes, whereas indole acetate and propionate are readily catabolized .

Chemical Reactivity

The electron-donating methoxy group in this compound enhances resonance stabilization, making it less reactive toward electrophilic substitution compared to 5-bromo-DL-tryptophan, which undergoes nucleophilic reactions due to its electron-withdrawing bromine substituent .

Biological Activity

5-Methoxy-dl-tryptophan (5-MTP) is a metabolite derived from tryptophan, an essential amino acid. This compound has garnered attention due to its diverse biological activities, particularly in the context of inflammation, fibrosis, and cardiovascular health. This article explores the mechanisms through which 5-MTP exerts its effects, supported by recent research findings and case studies.

5-MTP is characterized by the following chemical properties:

- Chemical Formula : CHNO

- Molecular Weight : 230.25 g/mol

- CAS Number : 119802

Anti-inflammatory Effects

Research indicates that 5-MTP possesses significant anti-inflammatory properties. It has been shown to reduce the expression of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in various models:

- LPS-Induced Inflammation : In macrophages treated with lipopolysaccharides (LPS), 5-MTP effectively decreased the expression of inflammatory markers, suggesting its role in modulating immune responses .

Fibrosis Protection

5-MTP has been identified as a protective agent against fibrosis, particularly in kidney disease. Studies have demonstrated that it promotes collagen uptake by anti-inflammatory macrophages and inhibits the differentiation of fibroblasts into myofibroblasts:

- Macrophage Differentiation : In vitro studies show that 5-MTP alters macrophage metabolism, enhancing glucose uptake while reducing fatty acid metabolism, which contributes to its antifibrotic effects .

Cardiovascular Health

Recent investigations highlight the protective role of 5-MTP in cardiovascular diseases:

- Endothelial Protection : In models of arterial injury, 5-MTP facilitated endothelial cell proliferation and migration, crucial for vascular repair. It maintained vascular endothelial growth factor receptor 2 (VEGFR2) activation even under inflammatory conditions induced by TNF-α .

Case Studies and Research Findings

- Study on Fibrotic Kidney Disease :

- Cardiovascular Intervention Study :

- Macrophage Metabolism Alteration :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal methods for dissolving 5-Methoxy-DL-tryptophan in biological experiments?

To prepare stock solutions, dissolve the compound in DMSO (1 mg/mL) under inert gas purging to minimize oxidation. For aqueous solutions, directly dissolve in PBS (pH 7.2) at ~1 mg/mL. Organic solvent residues should be <1% to avoid confounding physiological effects. Aqueous solutions are stable for ≤24 hours at 4°C .

Q. How should this compound be stored to ensure long-term stability?

Store as a crystalline solid at -20°C in airtight, light-protected containers. Stability exceeds four years under these conditions. Avoid repeated freeze-thaw cycles for reconstituted solutions .

Q. What safety precautions are required when handling this compound?

Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood for powder handling. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention. Toxicity data indicate acute oral LD50 >2,000 mg/kg in rodents, but chronic effects (e.g., organ toxicity) are not fully characterized .

Q. What analytical methods are recommended for verifying purity and concentration?

Use HPLC with UV detection (λ = 280 nm) or LC-MS for quantification. Batch-specific certificates of analysis (CoA) should confirm ≥98% purity. Cross-validate with NMR for structural integrity .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s anti-inflammatory effects?

Use LPS-stimulated RAW 264.7 macrophages: pre-treat cells with 50 mM this compound for 12 hours, then measure COX-2, TNF-α, and IL-6 via qPCR or ELISA. Include controls for solvent effects (e.g., DMSO ≤0.1%). For in vivo validation, administer 23.4–100 mg/kg intraperitoneally in murine endotoxemia or xenograft models .

Q. What mechanisms underlie this compound’s role in tryptophan metabolism?

It inhibits indoleamine 2,3-dioxygenase (IDO), shifting metabolism toward serotonin/melatonin pathways. Measure kynurenine/tryptophan ratios in plasma or cell lysates via LC-MS to assess IDO activity. Co-administer with IDO inhibitors (e.g., 1-methyl-DL-tryptophan) to confirm pathway specificity .

Q. How do discrepancies in reported effective concentrations (e.g., 50 mM vs. 100 μM) arise across studies?

Variability stems from model systems (e.g., cell lines vs. primary cells), exposure duration, and metabolic rates. Conduct dose-response curves (1–100 μM) and time-course experiments to identify optimal conditions. Validate findings using orthogonal assays (e.g., Western blot for protein expression) .

Q. What strategies mitigate batch-to-batch variability in preclinical studies?

Source compounds from suppliers providing CoAs with LC-MS/NMR validation. Pre-test each batch in a standardized assay (e.g., LPS-induced IL-6 suppression in macrophages). Pool multiple batches if reproducibility is critical .

Q. How does this compound interact with other tryptophan metabolites in cancer models?

Co-administer with 5-hydroxytryptophan or kynurenine in A549 xenografts. Use metabolomic profiling (GC-MS/LC-MS) to map pathway interactions. Monitor tumor growth and metastasis suppression alongside cytokine profiling .

Q. What ethical and regulatory considerations apply to GDPR compliance in EU-based studies involving this compound?

Anonymize all human-derived data (e.g., patient samples used in metabolite studies). Obtain explicit consent for biobanking and secondary use. Consult institutional GDPR officers for cross-border data transfer protocols .

Q. Data Analysis and Contradictions

Q. How should researchers address conflicting results on this compound’s cytotoxicity?

Replicate experiments using identical cell lines (e.g., ATCC-validated RAW 264.7) and culture conditions. Test cytotoxicity via MTT/WST-1 assays at 24/48 hours. Discrepancies may arise from impurities or solvent carryover; re-purify compounds if necessary .

Q. Why do some studies report antitumor effects while others show no activity?

Tumor type and microenvironment influence efficacy. Compare results in immunocompetent vs. immunodeficient models. Assess immune cell infiltration (e.g., CD8+ T cells) and checkpoint marker expression (PD-L1) post-treatment .

Q. Methodological Best Practices

Q. What in vitro models best recapitulate this compound’s in vivo effects?

Primary human endothelial cells (e.g., TeloHAECs) treated with 100 μM compound under high-glucose (25 mM) conditions mimic diabetic inflammation. Measure IL-1β and VCAM-1 expression after 48 hours .

Q. How can researchers differentiate this compound’s direct vs. indirect effects on inflammation?

Use conditioned media experiments: treat macrophages with the compound, collect supernatant, and apply to naïve cells. If anti-inflammatory effects persist, indirect mechanisms (e.g., metabolite secretion) are likely .

Properties

IUPAC Name |

2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNPSKDDJARYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862973 | |

| Record name | 5-Methoxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28052-84-8 | |

| Record name | 5-Methoxy-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28052-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-5-Methoxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028052848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-5-methoxytryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.